molecular formula C20H26F2N4O4 B5620588 Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate

Cat. No.: B5620588
M. Wt: 424.4 g/mol
InChI Key: JBOBDPHHMMOKAO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Difluorophenyl Group: This step involves the reaction of the piperazine intermediate with 2,3-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride.

    Esterification: Finally, the carboxylate ester is formed by reacting the intermediate with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the difluorophenyl group using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmaceuticals: Potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Chemical Biology: Utilized in the study of biological pathways and mechanisms.

    Industrial Chemistry: Employed in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the piperazine ring can facilitate interactions with biological macromolecules. The compound may inhibit or activate certain pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-[1-[(2,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-[1-[(2,5-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its biological activity and chemical properties. This positioning may result in different binding affinities, selectivities, and overall efficacy compared to its analogs.

Properties

IUPAC Name

ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N4O4/c1-2-30-20(29)25-10-8-24(9-11-25)17(27)12-16-19(28)23-6-7-26(16)13-14-4-3-5-15(21)18(14)22/h3-5,16H,2,6-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOBDPHHMMOKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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